molecular formula C21H14BrN B13125527 (4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile CAS No. 19656-52-1

(4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile

Cat. No.: B13125527
CAS No.: 19656-52-1
M. Wt: 360.2 g/mol
InChI Key: MXRNQAKNDOXLOT-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile: is an organic compound that features a bromophenyl group and a fluorenyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 9H-fluorene.

    Formation of Intermediate: A Grignard reaction is performed using 4-bromobenzaldehyde and a Grignard reagent derived from 9H-fluorene. This results in the formation of an intermediate compound.

    Cyanation: The intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions to yield 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetic acid.

    Reduction: Formation of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile has several scientific research applications:

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Chemical Sensors: Utilized in the design of chemical sensors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile depends on its application:

    Material Science: Functions as an electron donor or acceptor in organic electronic devices.

    Pharmaceuticals: May interact with specific enzymes or receptors, modulating their activity.

    Chemical Sensors: Changes in electronic properties upon binding to target analytes, leading to detectable signals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.

    2-(4-methylphenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a methyl group instead of bromine.

    2-(4-nitrophenyl)-2-(9H-fluoren-9-yl)acetonitrile: Similar structure with a nitro group instead of bromine.

Uniqueness

2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and electronic properties. This makes it particularly useful in applications where specific electronic characteristics are desired.

Properties

CAS No.

19656-52-1

Molecular Formula

C21H14BrN

Molecular Weight

360.2 g/mol

IUPAC Name

2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile

InChI

InChI=1S/C21H14BrN/c22-15-11-9-14(10-12-15)20(13-23)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12,20-21H

InChI Key

MXRNQAKNDOXLOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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